molecular formula C31H31F2N3O7S B1253977 Ritanserin Tartrate CAS No. 93076-39-2

Ritanserin Tartrate

Cat. No. B1253977
CAS RN: 93076-39-2
M. Wt: 627.7 g/mol
InChI Key: NJKCCYRWKDAVQS-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A selective and potent serotonin-2 antagonist that is effective in the treatment of a variety of syndromes related to anxiety and depression. The drug also improves the subjective quality of sleep and decreases portal pressure.

Scientific Research Applications

1. Treatment of Schizophrenia

Ritanserin, a 5HT2A/2C antagonist, has been explored as a potential adjunctive treatment for schizophrenia. Studies have shown that ritanserin, when added to risperidone (a common antipsychotic medication), significantly improved negative symptoms in patients with chronic schizophrenia, suggesting its potential as an adjunctive therapy for this condition (Akhondzadeh et al., 2008).

2. Sleep Disturbances in Dysthymic Patients

Ritanserin has been effective in treating sleep disturbances related to anxiety and depression, specifically in dysthymic disorder. It was observed to increase Slow Wave Sleep (SWS) in patients, suggesting a beneficial effect on sleep quality (Paiva et al., 2004).

3. Improvement of Motor Impairments in Parkinson’s Disease

Clinical observations and studies have indicated that ritanserin could reduce motor deficits in Parkinson's Disease. It seems to exert this effect by blocking serotonin inhibition on midbrain dopamine systems, potentially improving mood, drive, and motivation in patients (Ferguson et al., 2010).

4. Sleep Quality in Narcolepsy

Ritanserin has shown efficacy in improving the 'feeling of being refreshed in the morning' for narcolepsy patients. It also resulted in a significant increase of nocturnal slow-wave sleep, suggesting potential use as an add-on medication for treating impaired sleep quality in narcoleptic patients (Mayer, 2003).

5. Antagonist Effects on Serotonin Receptors

Studies indicate that ritanserin's antagonist effects on serotonin receptors can lead to various therapeutic outcomes, like improvement in sleep rhythmicity, reduction in anxiety symptoms, and modulation of cognitive functions. This broad range of effects is attributed to ritanserin's action on the 5-HT2 receptors (Leysen et al., 2004).

6. Potential in Cancer Treatment

Ritanserin has emerged as a novel kinase inhibitor with potential applications in cancer treatment. It induced apoptotic cell death in lung cancer cells via a serotonin-independent mechanism, affecting key mediators of lipid and protein signaling, metabolism, and DNA damage response (Campbell et al., 2018).

properties

CAS RN

93076-39-2

Molecular Formula

C31H31F2N3O7S

Molecular Weight

627.7 g/mol

IUPAC Name

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C27H25F2N3OS.C4H6O6/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20;5-1(3(7)8)2(6)4(9)10/h2-9,16-17H,10-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

NJKCCYRWKDAVQS-LREBCSMRSA-N

Isomeric SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O

synonyms

6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one
R 55667
R-55667
R55667
Ritanserin
Ritanserin Hydrochloride
Ritanserin Tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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